molecular formula C20H25ClN6O B5545817 N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5545817
M. Wt: 400.9 g/mol
InChI Key: XSARJYKWNZCTNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide and its derivatives involves several key steps, including acylation, deprotection, salt formation, and nucleophilic substitution reactions. An efficient process for the synthesis of similar compounds has been established, optimizing reaction conditions to achieve high purity and yields suitable for scaling up for production (Wei et al., 2016). Additionally, the synthesis of bis-heteryl derivatives of piperazine, which may share synthetic pathways or intermediates with the target compound, has been explored, indicating the versatility of piperazine as a scaffold for generating diverse chemical entities (Makarov et al., 1994).

Molecular Structure Analysis

Molecular structure analysis of compounds related to N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide reveals significant insights into their interaction with biological targets. For example, molecular interaction studies of cannabinoid receptor antagonists have shown that the aromatic ring moiety and the spatial orientation of substituents play crucial roles in binding affinity and activity (Shim et al., 2002). These findings highlight the importance of detailed conformational and electronic structure analyses in understanding the pharmacological potential of such compounds.

Chemical Reactions and Properties

The chemical reactivity of piperazine-based compounds, including our compound of interest, can be influenced by the nature of their substituents. Studies on similar structures have explored various chemical modifications to enhance pharmacological properties, such as analgesic activity, by altering the pyridine ring or introducing different substituents (Nie et al., 2020). These modifications can lead to significant changes in the molecule's reactivity, highlighting the compound's versatile chemical nature.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structural analogue of N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, acts as a potent and selective antagonist for the CB1 cannabinoid receptor. Conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models of this compound and its analogues provide insights into their interaction with the CB1 receptor, suggesting significant binding interactions and potential pharmacological applications (Shim et al., 2002).

Analytical Method Development

A study on nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including compounds structurally similar to N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, highlights the development of analytical methods for quality control and the separation of complex chemical entities (Ye et al., 2012).

Synthesis of Novel Compounds

The scalable and facile synthesis of compounds like N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, structurally related to N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, provides a basis for the development of new drugs for central nervous system disorders. This demonstrates the importance of chemical synthesis in drug development and exploration of new therapeutic agents (Wei et al., 2016).

Lewis Basic Catalysis

Compounds derived from l-piperazine-2-carboxylic acid, closely related to the compound , have been utilized as highly enantioselective Lewis basic catalysts in chemical reactions. This highlights the potential application of such compounds in asymmetric synthesis and catalysis (Wang et al., 2006).

Antipsychotic Agent Research

Research into heterocyclic analogues of compounds similar to N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has led to the discovery of potential antipsychotic agents. These studies contribute to the understanding of the binding to dopamine and serotonin receptors, vital for developing new treatments for psychiatric disorders (Norman et al., 1996).

Anticancer Agent Development

The synthesis of 5-aryl-1,3,4-thiadiazole-based compounds featuring pyridinium and substituted piperazines, structurally related to the compound , has shown potential as anticancer agents. These studies contribute to cancer therapy research by identifying novel compounds that induce cell cycle arrest and apoptotic cell death in cancer cells (El-Masry et al., 2022).

Metabolism Studies

The metabolism of flumatinib, a compound structurally similar to N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, in patients with chronic myelogenous leukemia provides insights into the metabolic pathways and pharmacokinetics of such compounds. Understanding the metabolism is crucial for optimizing drug design and improving therapeutic efficacy (Gong et al., 2010).

Anti-angiogenic and DNA Cleavage Studies

The synthesis and evaluation of novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide for anti-angiogenic and DNA cleavage activities demonstrate the potential of such compounds in the development of new anticancer therapies. Their ability to inhibit blood vessel formation and interact with DNA highlights their relevance in cancer research (Kambappa et al., 2017).

properties

IUPAC Name

N-(4-chlorophenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O/c21-16-4-6-17(7-5-16)23-20(28)27-14-12-25(13-15-27)18-8-9-22-19(24-18)26-10-2-1-3-11-26/h4-9H,1-3,10-15H2,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSARJYKWNZCTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

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